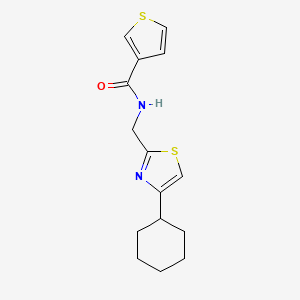

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-15(12-6-7-19-9-12)16-8-14-17-13(10-20-14)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHGOSHMEAYLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a thiazole derivative with a thiophene carboxylic acid derivative. One common method includes the use of cyclohexylamine, thioamide, and thiophene-3-carboxylic acid under specific reaction conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiazole moiety, which is known to contribute to its biological properties. The molecular formula can be expressed as , indicating the presence of sulfur and nitrogen, which are often associated with biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including those similar to this compound. For instance, research demonstrated that certain carboxamide analogues exhibited significant activity against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound A | E. coli ST131 | 1.5 µg/mL | β-lactamase inhibition |

| Compound B | E. coli K12 | 2.0 µg/mL | Cell wall synthesis disruption |

| This compound | TBD | TBD | TBD |

Cytotoxic Activity

In addition to antibacterial properties, the compound's potential cytotoxic effects against various cancer cell lines have been explored. While specific data on this compound is limited, related compounds have shown promising results in inhibiting the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) cells .

Table 2: Cytotoxic Effects of Related Compounds

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound X | A549 | 5.44 | Apoptosis induction |

| Compound Y | MCF-7 | 7.15 | Cell cycle arrest at S phase |

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific cellular targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial resistance mechanisms, such as β-lactamases.

- Induction of Apoptosis : Cytotoxic activity may be mediated through pathways that trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Evidence suggests that some thiophene derivatives can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies

A notable study investigated the effects of thiophene derivatives on ESBL-producing E. coli. The researchers utilized molecular docking studies alongside in vitro assays, confirming that certain compounds exhibited strong binding affinities to the active sites of target enzymes, suggesting potential for drug development against antibiotic-resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide to structurally analogous thiophene carboxamides, focusing on substituent effects, synthetic strategies, and inferred biological activities.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Steric Effects : The bulky cyclohexyl group may hinder binding to flat enzymatic active sites compared to planar aryl derivatives (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.